molecular formula C6H8O6 B565365 (2R)-2-(1,2-dihydroxy(1,2-13C2)ethyl)-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one CAS No. 1331939-77-5

(2R)-2-(1,2-dihydroxy(1,2-13C2)ethyl)-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one

Cat. No.: B565365
CAS No.: 1331939-77-5
M. Wt: 182.078
InChI Key: CIWBSHSKHKDKBQ-HFEVONBRSA-N
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Description

The compound “(2R)-2-(1,2-dihydroxy(1,2-13C2)ethyl)-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one” is a labeled derivative of a furanone, which is a class of organic compounds characterized by a furan ring with a ketone group. This specific compound is isotopically labeled with carbon-13, making it useful in various scientific research applications, particularly in the study of metabolic pathways and reaction mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2R)-2-(1,2-dihydroxy(1,2-13C2)ethyl)-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one” typically involves the incorporation of carbon-13 isotopes into the precursor molecules. This can be achieved through various synthetic routes, including:

    Starting from labeled precursors: Using commercially available carbon-13 labeled precursors, the compound can be synthesized through a series of chemical reactions, such as aldol condensation, oxidation, and cyclization.

    Isotopic exchange: In some cases, isotopic exchange reactions can be used to introduce carbon-13 into the desired positions of the molecule.

Industrial Production Methods

Industrial production of isotopically labeled compounds often involves large-scale synthesis using labeled precursors. The process may include:

    Batch synthesis: Conducting the synthesis in batch reactors with precise control over reaction conditions to ensure high yield and purity.

    Purification: Using techniques such as chromatography and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound “(2R)-2-(1,2-dihydroxy(1,2-13C2)ethyl)-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one” can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ketone group in the furan ring can be reduced to form an alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as halides or amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the ketone group may yield diols.

Scientific Research Applications

The compound “(2R)-2-(1,2-dihydroxy(1,2-13C2)ethyl)-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one” has several scientific research applications, including:

    Metabolic studies: The carbon-13 labeling allows for tracking the metabolic pathways of the compound in biological systems using nuclear magnetic resonance (NMR) spectroscopy.

    Reaction mechanism studies: The isotopic labeling helps in elucidating the mechanisms of chemical reactions by providing insights into the fate of specific carbon atoms during the reaction.

    Drug development: The compound can be used as a model compound in the development of new drugs, particularly those targeting metabolic pathways.

Mechanism of Action

The mechanism of action of “(2R)-2-(1,2-dihydroxy(1,2-13C2)ethyl)-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one” involves its interaction with specific molecular targets and pathways. The carbon-13 labeling allows for detailed studies of these interactions, providing insights into the compound’s effects at the molecular level. For example, the compound may interact with enzymes involved in metabolic pathways, leading to changes in the activity of these enzymes.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one: The non-labeled version of the compound.

    (2R)-2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one: A similar compound with different isotopic labeling.

    (2R)-2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one: Another furanone derivative with different functional groups.

Uniqueness

The uniqueness of “(2R)-2-(1,2-dihydroxy(1,2-13C2)ethyl)-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one” lies in its specific isotopic labeling, which allows for detailed studies of its behavior in various chemical and biological systems. This makes it a valuable tool in scientific research, particularly in the fields of chemistry, biology, and medicine.

Properties

IUPAC Name

(2R)-2-(1,2-dihydroxy(1,2-13C2)ethyl)-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2?,5-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWBSHSKHKDKBQ-HFEVONBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13CH]([13C@@H]1[13C](=[13C]([13C](=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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